
Methyl 6-aminonicotinate
Overview
Description
Methyl 6-aminonicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with an amino group at the 6-position and a methyl ester at the 3-position. Its molecular formula is C₈H₈N₂O₂, with a molecular weight of 166.16 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive amino and ester groups. Structural modifications at these positions significantly influence its chemical behavior, solubility, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methamphetamine can be synthesized through several methods, with the most common being the reduction of ephedrine or pseudoephedrine. This process typically involves the use of red phosphorus and iodine, or lithium and anhydrous ammonia . Another method involves the reductive amination of phenyl-2-propanone (P2P) with methylamine .
Industrial Production Methods: In industrial settings, methamphetamine is often produced using the P2P method due to its scalability. This method involves the catalytic reduction of an intermediate formed between phenyl-2-propanone and methylamine . The process can be further optimized by recycling unwanted by-products to increase the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Methamphetamine undergoes several types of chemical reactions, including:
Oxidation: Methamphetamine can be oxidized to form benzoic acid derivatives.
Reduction: The reduction of methamphetamine typically involves the conversion of its precursor compounds.
Substitution: Methamphetamine can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and amines.
Major Products: The major products formed from these reactions include various substituted phenethylamines and amphetamines .
Scientific Research Applications
Methamphetamine has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of central nervous system stimulants.
Biology: Investigated for its effects on neurotransmitter release and uptake.
Mechanism of Action
Methamphetamine exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . It also acts as a reuptake inhibitor for these neurotransmitters and, at high concentrations, as a monoamine oxidase inhibitor . Methamphetamine binds to and activates both sigma receptor subtypes, sigma-1 and sigma-2, which play a role in its stimulant effects .
Comparison with Similar Compounds
The following analysis compares Methyl 6-aminonicotinate with structurally related nicotinic acid derivatives, focusing on substituent positions, functional groups, and biological implications.
Positional Isomers and Substituent Effects
Structural Insight : Positional changes (e.g., ester at 2- vs. 3-position) alter electronic distribution and steric effects, impacting binding affinity in biological systems .
Functional Group Variations
Chemical Reactivity: The ester group in this compound facilitates hydrolysis to carboxylic acids under basic conditions, whereas halogenated analogs (e.g., bromine in Ethyl 6-amino-5-bromonicotinate) exhibit higher electrophilicity for cross-coupling reactions .
Physicochemical Properties
Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
---|---|---|---|
This compound | 166.16 | 1.2 | 12.5 (water) |
6-Aminonicotinic acid | 138.12 | -0.5 | 45.8 (water) |
Methyl 6-(aminomethyl)nicotinate hydrochloride | 202.64 | 0.8 | 89.3 (water) |
Ethyl 6-amino-5-bromonicotinate | 259.09 | 2.1 | 3.2 (water) |
Key Trend : Esterification increases lipophilicity (higher LogP) but reduces aqueous solubility compared to carboxylic acids. Halogenation further elevates LogP, impacting membrane permeability .
Biological Activity
Methyl 6-aminonicotinate (M6AN) is a chemical compound with the molecular formula CHNO and a molecular weight of 152.15 g/mol. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in the context of inflammation and matrix metalloproteinase (MMP) inhibition. This article provides a detailed overview of the biological activity of M6AN, including its pharmacological properties, mechanisms of action, and relevant case studies.
- CAS Number : 36052-24-1
- Melting Point : 158-161 °C
- Purity : 97% (commercially available from various suppliers)
1. Inhibition of Matrix Metalloproteinases (MMPs)
M6AN has been studied for its inhibitory effects on matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components. MMPs play a significant role in various pathological conditions, including osteoarthritis and cancer.
- Mechanism : M6AN inhibits MMP activity by downregulating the expression of MMP genes in chondrocytes stimulated by inflammatory cytokines such as IL-1β. This effect was demonstrated in a study where M6AN significantly reduced MMP13 mRNA expression in OUMS-27 chondrosarcoma cells .
2. Anti-inflammatory Effects
In addition to its role in inhibiting MMPs, M6AN exhibits anti-inflammatory properties. It has been shown to modulate signaling pathways associated with inflammation.
- Signaling Pathways : Research indicates that M6AN can attenuate phosphorylation of ERK, p38, and JNK pathways, which are crucial in mediating inflammatory responses .
Case Study 1: Osteoarthritis Treatment
In a controlled study focusing on osteoarthritis, researchers screened a library of compounds for their ability to inhibit MMPs and ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs). M6AN was among the compounds that demonstrated significant inhibitory effects on IL-1β-induced expression of MMP13 and ADAMTS4/9 . The results suggest that M6AN could be a potential candidate for treating joint degeneration associated with osteoarthritis.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using an MTS assay on OUMS-27 cells treated with various concentrations of M6AN. The results indicated that at concentrations below 10 μg/mL, M6AN did not exhibit significant cytotoxicity, allowing for further exploration of its therapeutic potential without compromising cell viability .
Data Summary
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 152.15 g/mol |
Melting Point | 158-161 °C |
Inhibition of MMPs | Yes |
Anti-inflammatory Activity | Yes |
Cytotoxicity | Low at ≤10 μg/mL |
Q & A
Q. Basic: What are the key considerations for optimizing the synthesis of methyl 6-aminonicotinate to ensure high yield and purity?
Q. Advanced: How can reaction kinetics and mechanistic studies improve the scalability of this compound synthesis for multi-gram applications?
Methodological Answer:
- Basic: Optimize solvent choice (e.g., polar aprotic solvents like DMF), temperature control (50–80°C), and stoichiometric ratios of reactants (e.g., 6-aminonicotinic acid and methylating agents like CH₃I). Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Advanced: Conduct time-resolved in situ NMR or FTIR to study intermediates and reaction pathways. Use density functional theory (DFT) calculations to model transition states and identify rate-limiting steps. Scale-up protocols should include solvent recovery systems and flow chemistry setups to minimize batch variability .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
Q. Advanced: How do crystallographic studies resolve ambiguities in the structural elucidation of this compound derivatives?
Methodological Answer:
- Basic: Use -NMR (δ 8.5–9.0 ppm for aromatic protons), -NMR (carbonyl signal ~165 ppm), and FTIR (C=O stretch ~1700 cm⁻¹). Cross-validate with mass spectrometry (ESI-MS, [M+H]⁺ peak). Discrepancies in data may arise from impurities or tautomerism; repeat analysis with freshly recrystallized samples .
- Advanced: Perform single-crystal X-ray diffraction to confirm bond angles and hydrogen-bonding networks. Compare experimental data with computational simulations (e.g., Cambridge Structural Database) to address anomalies in peak assignments .
Q. Basic: What experimental controls are critical when assessing the biological activity of this compound in enzyme inhibition assays?
Q. Advanced: How can structure-activity relationship (SAR) studies guide the rational design of this compound analogs with enhanced selectivity?
Methodological Answer:
- Basic: Include positive controls (e.g., known nicotinamide analogs) and negative controls (solvent-only samples). Use dose-response curves (IC₅₀ calculations) and triplicate trials to ensure reproducibility. Validate enzyme activity with a fluorogenic substrate .
- Advanced: Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to map binding interactions. Synthesize analogs with substituents at the 2- and 4-positions of the pyridine ring and evaluate their inhibitory potency against off-target enzymes .
Q. Basic: How should researchers address discrepancies in reported solubility and stability data for this compound?
Q. Advanced: What advanced analytical methods can quantify degradation products of this compound under varying storage conditions?
Methodological Answer:
- Basic: Standardize solvent systems (e.g., DMSO for stock solutions) and storage conditions (−20°C, desiccated). Compare literature values with in-house measurements using UV-Vis spectroscopy (λ_max ~265 nm) .
- Advanced: Employ LC-MS/MS to identify degradation byproducts (e.g., hydrolysis to 6-aminonicotinic acid). Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life under ambient conditions .
Q. Basic: What safety protocols are necessary when handling this compound in laboratory settings?
Q. Advanced: How can ecotoxicological studies evaluate the environmental impact of this compound residues?
Methodological Answer:
- Basic: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to SDS guidelines for spill management (e.g., neutralization with bicarbonate) and waste disposal (incineration) .
- Advanced: Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradability tests (OECD 301F). Use HPLC-UV to monitor aqueous persistence in simulated environmental matrices .
Q. Basic: How can researchers validate the reproducibility of synthetic protocols for this compound across different laboratories?
Q. Advanced: What statistical frameworks are appropriate for meta-analyses of published data on this compound applications?
Methodological Answer:
- Basic: Share detailed protocols via open-access repositories (e.g., protocols.io ), including raw spectral data and chromatograms. Use inter-lab round-robin trials to assess yield variability .
- Advanced: Apply random-effects models to aggregate data from heterogeneous studies. Sensitivity analyses can identify outliers due to unaccounted variables (e.g., humidity during synthesis) .
Properties
IUPAC Name |
methyl 6-aminopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACPDLJUQLKABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353246 | |
Record name | methyl 6-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>22.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818949 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36052-24-1 | |
Record name | Methyl 6-aminonicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl 6-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-aminopyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 6-AMINONICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4Y6O9W87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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